molecular formula C6H6Cl2FN B8444762 3-Chloro-4-fluoroaniline hydrochloride

3-Chloro-4-fluoroaniline hydrochloride

Cat. No.: B8444762
M. Wt: 182.02 g/mol
InChI Key: CQLLRURGHWMUTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-fluoroaniline hydrochloride (CAS 106792-83-0) is an important organic intermediate and building block in chemical synthesis, particularly in pharmaceutical research and development. With a molecular formula of C6H6Cl2FN and a molecular weight of 182.02 . This hydrochloride salt form may offer advantages in handling, stability, or solubility for certain synthetic applications. This compound serves as a critical precursor in the synthesis of complex molecules. Its specific structure, featuring both chloro and fluoro substituents on the aniline ring, makes it a valuable scaffold for creating compounds with targeted biological activity. Research indicates that the parent compound, 3-Chloro-4-fluoroaniline, is a key raw material in the preparation of active pharmaceutical ingredients (APIs), including anticancer drugs such as Gefitinib and Afatinib . It is also utilized in the synthesis of antibacterial agents and various heterocyclic compounds like quinazolines . The synthesis of 3-Chloro-4-fluoroaniline, which is subsequently converted to the hydrochloride salt, can be achieved through the hydrogenation of a precursor like 2-chloro-4-fluoro-1-nitrobenzene using a catalyst such as platinum on carbon . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H6Cl2FN

Molecular Weight

182.02 g/mol

IUPAC Name

3-chloro-4-fluoroaniline;hydrochloride

InChI

InChI=1S/C6H5ClFN.ClH/c7-5-3-4(9)1-2-6(5)8;/h1-3H,9H2;1H

InChI Key

CQLLRURGHWMUTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)Cl)F.Cl

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

3-Chloro-4-fluoroaniline hydrochloride serves as a key intermediate in the synthesis of several pharmaceutical agents:

  • Antibiotics : It is a precursor for the synthesis of broad-spectrum antibiotics such as Norxin and Zanocin, which are used to treat bacterial infections. The compound is involved in the production of other antibiotics like ciprofloxacin, enhancing their efficacy against a range of pathogens .
  • Anticancer Agents : The compound is also utilized in the synthesis of Gefitinib, an anticancer drug used primarily for non-small cell lung cancer treatment. Its role as an intermediate in these synthetic pathways highlights its significance in oncology .

Agricultural Applications

In agriculture, this compound is used as an intermediate in the development of:

  • Herbicides : The compound contributes to the formulation of fluorinated herbicides that are effective in weed control. Its fluorine substitution enhances the biological activity and selectivity of these agrochemicals .
  • Plant Growth Regulators : It is also involved in synthesizing plant growth regulators, which are crucial for improving crop yields and managing plant growth .

Chemical Synthesis and Research

The synthesis of this compound involves several methods, primarily focusing on minimizing environmental impact and maximizing yield:

  • Synthesis Method : The compound can be synthesized through a three-step process involving fluorine displacement, hydrogenation reduction, and salt formation from 3,4-dichloronitrobenzene. This method is noted for producing fewer byproducts and maintaining stable product properties .
    StepDescription
    Fluorine DisplacementReaction with fluoride salts in a solvent (e.g., DMSO) at elevated temperatures.
    Hydrogenation ReductionUsing palladium on carbon (Pd-C) as a catalyst to reduce nitro groups to amines.
    Salt FormationNeutralizing with hydrochloric acid to form the hydrochloride salt.

Environmental Impact and Safety

Research indicates that this compound has implications for environmental safety due to its potential toxicity. Studies have shown that exposure can lead to adverse effects; hence, monitoring and regulatory measures are essential during its handling and application .

Case Studies

Several studies have documented the effectiveness and applications of this compound:

  • Microbial Transformation Studies : Research involving anaerobic microbial cultures has demonstrated the transformation capabilities of this compound, indicating its potential role in bioremediation processes .
  • Metabolism Studies : Investigations into the metabolic fate of this compound in animal models (e.g., rats) have provided insights into its pharmacokinetics and safety profile, essential for assessing its suitability for pharmaceutical applications .

Chemical Reactions Analysis

Chemical Reactions Involving 3-Chloro-4-fluoroaniline

3-Chloro-4-fluoroaniline can participate in various chemical reactions due to its reactive amino group:

  • Condensation Reactions : It can react with compounds like diethylethoxymethylenemalonate to form intermediates that can be further cyclized into quinolone derivatives .

  • Salt Formation : Besides forming hydrochloride salts, it can also form other salts like picrate salts when reacted with picric acid .

  • Biological Metabolism : In biological systems, 3-chloro-4-fluoroaniline is metabolized into compounds like 2-amino-4-chloro-5-fluorophenol sulfate, which can be used as biomarkers for exposure monitoring .

Reaction Mechanisms

  • Fluorine Displacement : The fluorine displacement reaction involves a nucleophilic substitution mechanism where the fluoride ion replaces one of the chlorine atoms in 3,4-dichloronitrobenzene.

  • Hydrogenation Reduction : This step involves the catalytic hydrogenation of the nitro group to an amino group, typically facilitated by a transition metal catalyst like palladium.

Analytical Techniques for Characterization

The characterization of 3-chloro-4-fluoroaniline hydrochloride and its intermediates involves various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Useful for determining the molecular structure and confirming the presence of specific functional groups.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) : These techniques are used for purity assessment and quantitative analysis of reaction mixtures .

  • Infrared (IR) Spectroscopy : Helps in identifying functional groups present in the compound.

Analytical Data

TechniqueInformation Provided
NMRMolecular structure confirmation
GC/HPLCPurity and quantitative analysis
IRFunctional group identification

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substituted Aniline Derivatives
2.1.1. 2-Fluoro-3-chloroaniline
  • Structural Difference : Fluoro and chloro groups are transposed (2-fluoro, 3-chloro vs. 3-chloro, 4-fluoro).
  • Biological Activity : Exhibits higher HER2 enzymatic potency (EC50) compared to 3-chloro-4-fluoroaniline in kinase inhibitors, highlighting the importance of substituent positioning .
  • Synthesis : Prepared via nucleophilic substitution, but yields and reaction conditions are less optimized compared to 3-chloro-4-fluoroaniline hydrochloride .
2.1.2. 3,4,5-Trifluoroaniline
  • Structural Difference : Replaces the 3-chloro group with a third fluoro substituent.
  • Biological Impact : Demonstrates reduced cytotoxicity in antiviral compounds but lower potency, suggesting chloro groups enhance target binding .
2.2. Hydrochloride Salts of Analogous Anilines
2.2.1. 2-Chloro-4-fluoroaniline Hydrochloride
  • Synthesis : Achieves 38.5% yield via acid hydrolysis of 4-fluoroarylnitrone with thionyl chloride, significantly lower than the 94% yield of this compound .
  • Applications: Limited to research contexts due to lower efficiency and purity challenges .
2.2.2. 3-Chloro-4-Ethoxyaniline Hydrochloride
  • Structural Difference : Ethoxy group replaces the 4-fluoro substituent.
2.3. Bioactive Derivatives
2.3.1. Acetamide Derivatives (e.g., Int-4)
  • Synthesis : 3-Chloro-4-fluoroaniline reacts with 2-chloroacetyl chloride to form antiparasitic agents. Comparable derivatives with 4-bromophenyl groups exhibit distinct hydrogen-bonding networks, affecting crystallinity and solubility .
2.3.2. Quinoline-4-carboxylic Acid Derivatives
  • Activity : Derivatives of 3-chloro-4-fluoroaniline show cytotoxic activity against cancer cells, whereas analogs with 3-chloro-5-fluoro substitution display reduced efficacy, emphasizing the role of para-fluoro groups in DNA intercalation .

Key Data Tables

Critical Analysis of Substituent Effects

  • Electronic Effects : The electron-withdrawing chloro and fluoro groups deactivate the aromatic ring, directing electrophilic substitutions and stabilizing intermediates in reductive amination .
  • Steric Effects : Bulky substituents (e.g., ethoxy) reduce reaction rates in amide coupling, whereas smaller halogens maintain reactivity .
  • Metabolic Profile: 3-Chloro-4-fluoroaniline forms hemoglobin adducts and urinary metabolites (e.g., 2-amino-4-chloro-5-fluorophenol sulfate), indicating prolonged exposure risks compared to non-chlorinated analogs .

Q & A

Q. What are the recommended safety protocols for handling 3-chloro-4-fluoroaniline in laboratory settings?

3-Chloro-4-fluoroaniline is classified as a toxic organic solid (UN 2811) under transportation regulations and requires stringent safety measures. Key protocols include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of dust or vapors.
  • Storage: Keep in a locked, cool, dry area away from oxidizing agents .
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste.

Q. How is 3-chloro-4-fluoroaniline synthesized for pharmaceutical intermediates?

A common route involves its use as a precursor in norfloxacin synthesis:

Cyclization: React with ethyl chloroformate to form a quinolone core.

Ethylation: Introduce ethyl groups via nucleophilic substitution.

Piperazine Reaction: Attach piperazine moieties to enhance bioavailability .
Alternative routes include its incorporation into epidermal growth factor receptor inhibitors via nitration and cyclo-condensation .

Q. What analytical techniques confirm the purity and structure of 3-chloro-4-fluoroaniline?

  • NMR Spectroscopy: ¹H and ¹³C NMR (e.g., δ 6.85 ppm for aromatic protons, δ 115–150 ppm for carbons) .
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) achieves a detection limit of ≤0.01 mg/L for metabolites .
  • Mass Spectrometry (MS): ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 146) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between GC and HPLC methods in metabolite detection?

Early GC methods required derivatization of urinary metabolites (e.g., 2-amino-4-chloro-5-fluorophenyl sulfate), introducing variability. HPLC with electrochemical detection offers:

  • Higher Sensitivity: Detection limit ≤0.01 mg/L without derivatization .
  • Reduced Artifacts: Avoids thermal degradation common in GC .
  • Validation: Cross-check using ¹⁹F-NMR or HPLC-ICPMS for chlorine-specific detection .

Q. What metabolic pathways are involved in 3-chloro-4-fluoroaniline biotransformation?

In rats, primary pathways include:

  • N-Acetylation: Forms 2-acetamido-4-chloro-5-fluorophenyl glucuronide.
  • Hydroxylation + Sulfation: Generates 2-amino-4-chloro-5-fluorophenyl sulfate .
    Key Techniques:
  • HPLC-MS/MS: Identifies phase I/II metabolites.
  • ¹⁹F-NMR: Quantifies fluorinated metabolites (e.g., 50 mg/kg dose yields detectable signals) .

Q. What strategies enable anaerobic degradation of 3-chloro-4-fluoroaniline?

Microbial Consortia:

  • Nitrate-Reducing Conditions: Rhodococcus sp. strain 2 degrades 3,4-dihaloanilines via reductive dehalogenation .
  • Intermediates: Detected via GC-MS, including chlorinated cyclohexadienes and fluoroanilines .
    Optimization: Use enrichment cultures with electron donors (e.g., acetate) to enhance degradation rates.

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